Tafluprost

Descripción general

Descripción

Tafluprost es un análogo de prostaglandina utilizado principalmente en el tratamiento del glaucoma de ángulo abierto y la hipertensión ocular. Se administra tópicamente en forma de gotas para los ojos y funciona reduciendo la presión intraocular. This compound es un análogo fluorado de la prostaglandina F2-alfa y es conocido por su alta eficacia y perfil de seguridad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de tafluprost implica varios pasos clave, incluyendo la reducción DIBAL-H, la reacción de Wittig y la esterificación. El proceso comienza con un compuesto que se muestra en una fórmula específica y se somete a estas reacciones para producir this compound con una alta pureza superior al 99% . Otro método implica el uso de Corolid como material de partida e incluye oxidación, condensación, fluoración, desprotección, reducción, recondensación, esterificación y refinado .

Métodos de producción industrial

La producción industrial de this compound emplea métodos de preparación a gran escala que utilizan tecnología de purificación de columnas de preparación en fase inversa y fase normal. Este método garantiza la alta pureza y estabilidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Tafluprost se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión de intermediarios durante la síntesis.

Reducción: La reducción DIBAL-H es un paso clave en la síntesis.

Sustitución: Las reacciones de fluoración y otras reacciones de sustitución están involucradas en la preparación

Reactivos y condiciones comunes

DIBAL-H: Se utiliza para la reducción.

Reactivo de Wittig: Emplea en la reacción de Wittig.

Agentes fluorantes: Se utilizan para introducir átomos de flúor

Productos principales formados

El producto principal formado a partir de estas reacciones es el propio this compound, junto con sus intermediarios y derivados como el ácido this compound .

Aplicaciones Científicas De Investigación

Comparative Studies

Several studies have demonstrated the efficacy of tafluprost in lowering IOP compared to other agents:

- Non-Inferiority to Latanoprost : A phase III clinical trial involving 109 patients indicated that this compound (0.0015%) achieved an IOP reduction comparable to latanoprost (0.005%), with reductions of 6.6 mmHg and 6.2 mmHg respectively after four weeks of treatment .

- Long-Term Efficacy : A two-year observational study involving 4,265 patients showed that this compound maintained significant IOP-lowering effects throughout the treatment period, with mean IOP decreasing from 18.6 mmHg at baseline to below 15 mmHg .

Safety Profile

The safety profile of this compound has been evaluated extensively:

- Adverse Events : Common adverse effects include eyelid pigmentation, ocular hyperemia, and changes in eyelashes . In a large-scale post-marketing study, adverse reactions were reported in about 18.64% of patients, but these were generally well tolerated .

- Persistence Rates : The treatment persistence rates were notable, with 84.6% of patients remaining on this compound after one year and 76.1% after two years, indicating good long-term adherence due to its favorable benefit-risk profile .

Real-World Evidence

A retrospective study assessed the real-world efficacy and safety of this compound in patients with primary open-angle glaucoma. Results showed significant improvements in patient-reported outcomes and no significant changes in IOP over time, highlighting its effectiveness in routine clinical practice .

Combination Therapy

This compound is also used in combination therapies to enhance therapeutic outcomes:

Mecanismo De Acción

Tafluprost es un profármaco que se hidroliza por esterasas corneales para formar su metabolito activo, ácido this compound. El ácido this compound es un agonista selectivo en el receptor de prostaglandina F, que aumenta la salida de humor acuoso de los ojos, reduciendo así la presión intraocular . El principal mecanismo de acción implica un aumento de la salida uveoscleral .

Comparación Con Compuestos Similares

Tafluprost se compara con otros análogos de prostaglandinas como latanoprost, travoprost y bimatoprost. Si bien todos estos compuestos comparten un mecanismo de acción similar, this compound es único debido a su estructura fluorada, que proporciona una mayor afinidad por el receptor de prostaglandina F . Los estudios han demostrado que this compound tiene una mayor afinidad por el receptor en comparación con latanoprost y otros análogos .

Lista de compuestos similares

- Latanoprost

- Travoprost

- Bimatoprost

- Unoprostone

This compound destaca por su estructura química única y su alta eficacia en la reducción de la presión intraocular, lo que lo convierte en un compuesto valioso en el tratamiento del glaucoma y la hipertensión ocular.

Propiedades

Key on ui mechanism of action |

Tafluprost acid is a prostanoid selective FP receptor agonist that is believed to reduce the intraocular pressure (IOP) by increasing the outflow of aqueous humor. Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow. |

|---|---|

Número CAS |

209860-87-7 |

Fórmula molecular |

C25H34F2O5 |

Peso molecular |

452.5 g/mol |

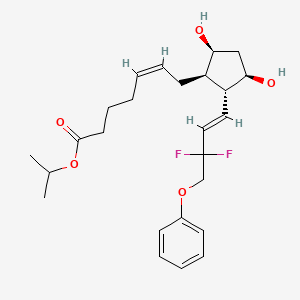

Nombre IUPAC |

propan-2-yl (Z)-7-[(1R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21?,22+,23-/m1/s1 |

Clave InChI |

WSNODXPBBALQOF-MMDZIBFSSA-N |

SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |

SMILES isomérico |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H](C1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |

SMILES canónico |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |

Apariencia |

White solid powder |

Punto de ebullición |

100°C |

melting_point |

87.5 °C |

Key on ui other cas no. |

209860-87-7 |

Descripción física |

Liquid |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Insoluble 5.28e-03 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoate AFP-168 tafluprost |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.